

1-Azetine: A Technical Guide to its Physical Properties and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Azetine
Cat. No.:	B13808008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azetine, also known as 2,3-dihydroazete, is a four-membered, unsaturated nitrogen-containing heterocycle.[1][2] As a strained cyclic imine, it represents a class of reactive intermediates that have garnered increasing interest in synthetic and medicinal chemistry.[3][4] While its saturated analog, azetidine, has been more extensively studied, the unique reactivity of the endocyclic double bond in **1-azetine** makes it a valuable synthon for the construction of diverse nitrogen-containing scaffolds.[4] This technical guide provides a comprehensive overview of the known physical properties of **1-azetine**, detailed experimental protocols for the synthesis of a representative derivative and its characterization, and a discussion of its inherent reactivity.

Core Physical and Chemical Properties

1-Azetine is a volatile compound, and its isolation and characterization are challenged by its propensity to undergo thermal ring-opening.[4] The physical properties that have been reported or calculated are summarized below.

Property	Value	Source
Molecular Formula	C ₃ H ₅ N	[2]
Molecular Weight	55.08 g/mol	[2]
IUPAC Name	2,3-dihydroazete	[2]
CAS Number	6788-85-8	[2]
Boiling Point	72.7 °C at 760 mmHg	
Density	0.98 g/mL	
Refractive Index	1.514	
Solubility	No experimental data found for 1-azetine. The saturated analog, azetidine, is miscible with water and soluble in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide. [5]	
Melting Point	No experimental data found.	

Experimental Protocols

Due to the reactive nature of the parent **1-azetine**, detailed experimental protocols for its synthesis and characterization are scarce in the literature. The following protocols are based on the synthesis and characterization of a stable derivative, 1,2-dihydroazete-3-methyl ester, and general procedures for related compounds.

Synthesis of 1,2-dihydroazete-3-methyl ester^[6]

This three-step synthesis provides a stable derivative of **1-azetine**.

Step 1: Acylation of 3-methyl ester-azetidine

- A mixture of 3-methyl ester-azetidine (4 g, 0.02 mol) and azodiisobutyronitrile (AIBN, 0.6 g, 0.004 mol) in THF (50 ml) is stirred at 75°C for 70 minutes.

- N-Bromosuccinimide (NBS, 3.56 g, 0.02 mol) is added to the mixture in three portions at one-hour intervals.
- The reaction progress is monitored by TLC.
- Upon completion, the solvent is removed by vacuum distillation.

Step 2: Substitution to form 3-bromo-3-methyl ester-azetidine

- The crude product from Step 1 is carried forward without further purification.

Step 3: Hydrolysis to 1,2-dihydroazete-3-methyl ester

- A mixture of 3-bromo-3-methyl ester-azetidine (1 g, 0.009 mol) and LiOH·H₂O (0.4 g, 0.018 mol) in 1,4-dioxane (30 ml) is stirred at reflux (120°C).
- The reaction progress is monitored by TLC.
- After completion, the solvent is removed by vacuum distillation to yield the final product.

Characterization Protocols

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

- Sample Preparation: Approximately 10-20 mg of the azetine derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The ¹³C NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon atom. For the parent **1-azetine**, characteristic shifts for the sp² carbon of the imine and the two sp³ carbons are expected. For the synthesized derivative, 1,2-dihydroazete-3-methyl ester, chemical shifts for the ester carbonyl, the double bond carbons, and the ring methylene carbons would be observed.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.
- Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm^{-1} . The spectrum should be background-corrected. Key vibrational bands to identify for **1-azetine** and its derivatives include the C=N stretching frequency of the imine group (typically around 1650-1550 cm^{-1}), C-H stretching of the CH_2 groups (around 3000-2850 cm^{-1}), and for the ester derivative, a strong C=O stretching band (around 1750-1735 cm^{-1}).

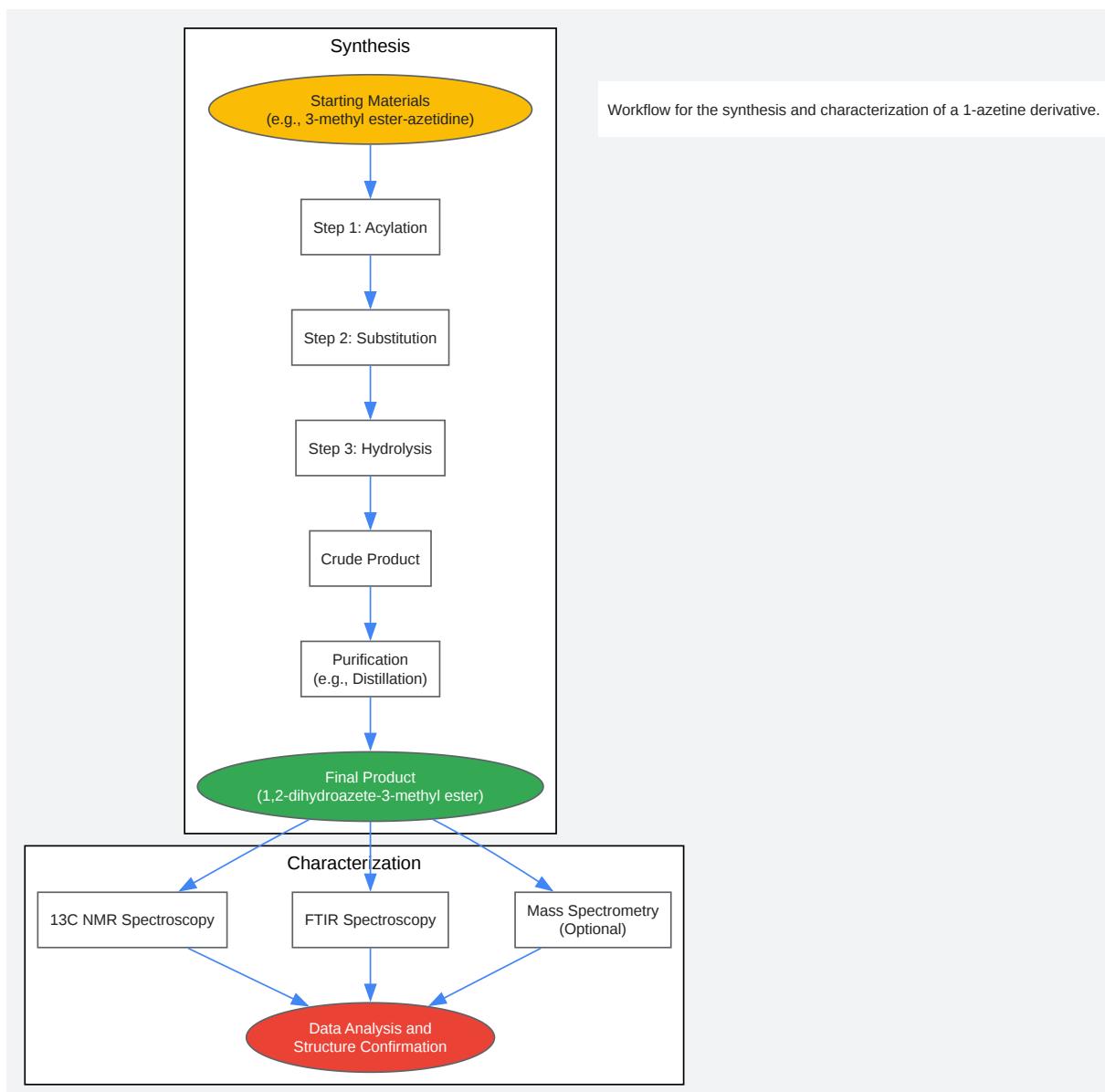

Reactivity and Signaling Pathways

Currently, there is no known involvement of **1-azetine** in biological signaling pathways. Its significance lies in its utility as a reactive intermediate in organic synthesis. The strained four-membered ring and the presence of the imine functionality make it susceptible to a variety of transformations.

Key Reactions of 1-Azetines:[4]

- Ring-Opening: Thermally induced electrocyclic ring-opening to form 2-azabutadiene is a characteristic reaction of **1-azetines**.
- Cycloadditions: The imine bond can participate in cycloaddition reactions, providing access to fused heterocyclic systems.
- Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by nucleophiles.
- Rearrangements: Under basic conditions, **1-azetines** can undergo rearrangements.[4]

The following diagram illustrates the general synthetic utility and reactivity of the **1-azetine** core.



[Click to download full resolution via product page](#)

Caption: General reactivity pathways of the **1-azetine** core.

Experimental Workflow: Synthesis and Characterization

The logical flow for the synthesis and characterization of a **1-azetine** derivative is depicted below. This workflow highlights the key stages from starting materials to the confirmation of the final product structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of a **1-azetine** derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]
- 2. 1-Azetine | C3H5N | CID 138831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- To cite this document: BenchChem. [1-Azetine: A Technical Guide to its Physical Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13808008#physical-properties-of-1-azetine\]](https://www.benchchem.com/product/b13808008#physical-properties-of-1-azetine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com